N-Cyclopropyl-N-(3-ethylphenyl)thiourea
Description
Contextualization of Thiourea (B124793) Derivatives in Academic Research
Thiourea and its derivatives have carved out a significant niche in academic and industrial research, serving as versatile building blocks and pharmacologically active agents. researchgate.netmdpi.com
The thiourea scaffold, with its central C=S group flanked by two nitrogen atoms, is considered a "privileged structure" in medicinal chemistry. researchgate.net This is attributed to its ability to form strong hydrogen bonds, a key interaction in molecular recognition at biological targets. nih.govnih.gov The presence of sulfur and nitrogen atoms provides multiple coordination sites, making them effective ligands for metal ions and versatile intermediates for synthesizing a wide array of heterocyclic compounds. rsc.orgresearchgate.net
The significance of thiourea derivatives is underscored by their broad spectrum of documented biological activities. mdpi.comresearchgate.netresearchgate.net These compounds have been extensively investigated for various therapeutic applications, reflecting the scaffold's chemical tractability and biological promiscuity. researchgate.netresearchgate.netsciencepublishinggroup.com
Table 1: Investigated Biological Activities of Thiourea Derivatives
| Biological Activity | Description | Example Compound(s) |
|---|---|---|
| Anticancer | Compounds have shown the ability to inhibit the growth of various cancer cell lines and may reverse treatment resistance. mdpi.com Some derivatives act as inhibitors of enzymes crucial for cancer progression. nih.gov | Phenyl-bis phenylthiourea, Phosphonate thiourea derivatives mdpi.com |
| Antimicrobial | Activity has been demonstrated against a range of bacteria and fungi, including strains known for developing resistance. nih.govmdpi.com | N-acyl thiourea derivatives, 1-(isomeric fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas nih.govmdpi.com |
| Antioxidant | Certain derivatives have shown the capacity to scavenge free radicals, indicating potential for mitigating oxidative stress. mdpi.com | 1,3-bis(3,4-dichlorophenyl) thiourea mdpi.com |
| Enzyme Inhibition | Thioureas are effective inhibitors of various enzymes, such as urease, cholinesterases (AChE and BChE), and carbonic anhydrases. nih.govresearchgate.netnih.gov | 1-(3-chlorophenyl)-3-cyclohexylthiourea nih.gov |
| Anti-leishmanial | Derivatives have shown potent activity against protozoan parasites of the Leishmania genus. mdpi.com | N,N′-disubstituted thiourea derivatives mdpi.com |
| Antiviral | The thiourea scaffold is present in compounds investigated for activity against various viruses. nih.govnih.gov | Thioacetazone nih.gov |
The versatility of the thiourea core, R¹R²N-C(S)-NR³R⁴, allows for immense structural diversity, which is fundamental to its wide range of applications. researchgate.netresearchgate.net The substituents (R¹, R², R³, R⁴) can be varied extensively, from simple hydrogen atoms or alkyl groups to complex aryl, acyl, or heterocyclic moieties. rsc.orgresearchgate.net This flexibility enables fine-tuning of the molecule's physicochemical properties, such as solubility, lipophilicity, and electronic profile. mdpi.com
Thioureas can be broadly categorized based on their substitution patterns:
Monosubstituted: One hydrogen atom on a nitrogen is replaced by an alkyl or aryl group. researchgate.net
Disubstituted: These can be symmetrical (e.g., N,N'-diphenylthiourea) or unsymmetrical (e.g., N-phenyl-N'-ethylthiourea), depending on whether the two nitrogen atoms bear identical or different substituents. nih.govresearchgate.net
Trisubstituted and Tetrasubstituted: Three or all four hydrogen atoms are replaced, offering more complex three-dimensional structures. researchgate.netmdpi.com
Acyl Thioureas: One of the nitrogen atoms is acylated [R-C(O)-NH-C(S)-NR₂], which introduces an additional carbonyl group, altering the electronic properties and coordination capabilities of the molecule. rsc.orgnih.gov
This structural adaptability is crucial in drug design, allowing chemists to systematically modify the molecule to optimize its interaction with a specific biological target. researchgate.netnih.gov
Rationale for Investigating N-Cyclopropyl-N-(3-ethylphenyl)thiourea
The specific combination of a cyclopropyl (B3062369) group and an ethylphenyl group in this compound presents a unique molecular architecture that warrants investigation.
The constituent parts of this molecule each contribute distinct and valuable features from a medicinal chemistry perspective.
The Cyclopropyl Moiety: The cyclopropane (B1198618) ring is not merely a small cycloalkane; its strained three-membered ring imparts unique chemical properties. researchgate.net It possesses electronic characteristics that resemble an olefinic double bond and can participate in various chemical reactions. researchgate.net In the context of drug design, the cyclopropyl group acts as a "conformationally restricted" analogue of a propyl or isopropyl group. This rigidity can lock the molecule into a specific bioactive conformation, potentially increasing its binding affinity and selectivity for a target protein. Furthermore, the cyclopropyl group can influence metabolic stability, often blocking sites of oxidative metabolism.
The Ethylphenyl Group: The N-aryl substituent is a common feature in bioactive thioureas. nih.govnih.gov The phenyl ring provides a scaffold for interaction via pi-stacking or hydrophobic interactions with biological targets. The ethyl group at the meta-position of the phenyl ring influences the molecule's lipophilicity and steric profile. Its placement at the meta-position avoids the electronic effects seen with para-substitution and the potential steric hindrance of ortho-substitution, offering a nuanced way to probe the binding pocket of a target.
Table 2: Comparison of Structural Moiety Features
| Moiety | Key Structural/Chemical Features | Potential Role in Molecular Design |
|---|---|---|
| Cyclopropyl | Three-membered carbocyclic ring; High ring strain; Olefin-like electronic properties; Conformational rigidity. researchgate.net | Acts as a bioisostere for larger alkyl groups; Enhances metabolic stability; Provides specific conformational constraints. |
| Ethylphenyl | Aromatic ring system; Alkyl substituent (ethyl); meta-substitution pattern. | Modulates lipophilicity and solubility; Provides a scaffold for hydrophobic and pi-stacking interactions; Influences steric fit within a binding site. nih.gov |
The combination of the cyclopropyl and 3-ethylphenyl groups on the thiourea scaffold is hypothesized to offer several advantages for research and development:
Enhanced Selectivity and Potency: The conformational rigidity imposed by the cyclopropyl group could force the 3-ethylphenyl moiety into an optimal orientation for binding to a specific biological target, potentially leading to higher potency and selectivity compared to more flexible analogues. researchgate.net
Exploration of Structure-Activity Relationships (SAR): This specific substitution pattern serves as an excellent starting point for SAR studies. Researchers can systematically alter the position of the ethyl group on the phenyl ring or replace the cyclopropyl group with other small rings (like cyclobutyl) or branched alkyl chains to precisely map the requirements of a biological target. mdpi.commdpi.com
Novel Binding Modes: The distinct steric and electronic profile created by the cyclopropyl and ethylphenyl substituents may enable novel binding interactions with enzymes or receptors that are not achievable with more common substitution patterns.
Overview of Current Research Trajectories for this compound and Related Analogs
While specific research focusing exclusively on this compound is not extensively documented in public literature, the research trajectories for closely related analogs are well-established and provide a clear indication of its potential areas of investigation. researchgate.netresearchgate.net Research on N-alkyl-N'-aryl thioureas is a vibrant field, with studies exploring their utility across multiple domains. nih.govnih.govresearchgate.net
Key research areas for such analogs include:
Anticancer Agents: Many N-aryl urea (B33335) and thiourea derivatives are investigated as kinase inhibitors or for their antiproliferative activity against various cancer cell lines. mdpi.commdpi.com Analogs are often designed to target specific signaling pathways involved in uncontrolled cell proliferation.
Enzyme Inhibitors: As previously noted, the thiourea scaffold is a potent inhibitor of various enzymes. nih.govnih.gov Research on analogs focuses on developing selective inhibitors for targets like urease (implicated in bacterial infections) and cholinesterases (relevant to neurodegenerative diseases). nih.govresearchgate.net
Antimicrobial Agents: The development of new antibacterial and antifungal compounds is a major research thrust. nih.govmdpi.comnih.gov Thiourea analogs are synthesized and tested against pathogenic microbes, with a focus on overcoming existing drug resistance mechanisms. mdpi.com
Antiprotozoal Drugs: Analogs of N,N'-disubstituted thioureas have demonstrated significant activity against parasites like Leishmania amazonensis, making this a promising avenue for the development of new treatments for neglected tropical diseases. mdpi.com
Organocatalysis and Chemical Sensing: Beyond biology, the hydrogen-bonding capabilities of thioureas make them excellent organocatalysts for asymmetric synthesis. nih.govnih.gov They are also used as chemosensors for detecting heavy metal ions. nih.gov
The investigation of this compound and its close analogs would likely follow these established research paths, aiming to leverage its unique structural features to develop novel and effective agents.
Structure
3D Structure
Properties
CAS No. |
774545-81-2 |
|---|---|
Molecular Formula |
C12H16N2S |
Molecular Weight |
220.34 g/mol |
IUPAC Name |
1-cyclopropyl-1-(3-ethylphenyl)thiourea |
InChI |
InChI=1S/C12H16N2S/c1-2-9-4-3-5-11(8-9)14(12(13)15)10-6-7-10/h3-5,8,10H,2,6-7H2,1H3,(H2,13,15) |
InChI Key |
KXNLPYQJWKCAQY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC=C1)N(C2CC2)C(=S)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of N Cyclopropyl N 3 Ethylphenyl Thiourea
Established Synthetic Pathways for N-Cyclopropyl-N'-(3-ethylphenyl)thiourea and its Analogs
The synthesis of 1,3-disubstituted thioureas is a well-established field in organic chemistry, with several reliable methods available. The most prevalent and versatile approach involves the reaction of an amine with an isothiocyanate. researchgate.netresearchgate.net This method offers high yields and allows for a great diversity of structural derivatives. researchgate.net
Two primary routes exist for the synthesis of N-Cyclopropyl-N'-(3-ethylphenyl)thiourea using this core reaction:
Route A: The reaction of 3-ethylaniline (B1664132) with cyclopropyl (B3062369) isothiocyanate.
Route B: The reaction of cyclopropylamine (B47189) with 3-ethylphenyl isothiocyanate.
The choice between these routes typically depends on the commercial availability and cost of the respective starting materials. The general reaction involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon atom of the isothiocyanate group. researchgate.netresearchgate.net
Table 1: Established Synthetic Pathways for 1,3-Disubstituted Thioureas
| Pathway | Starting Material 1 | Starting Material 2 | General Conditions | Reference |
|---|---|---|---|---|
| Isothiocyanate Addition | Primary or Secondary Amine (e.g., Cyclopropylamine) | Isothiocyanate (e.g., 3-ethylphenyl isothiocyanate) | Typically performed in a solvent like ethanol (B145695) or acetone (B3395972) at room temperature or with gentle heating. | researchgate.netmdpi.com |
| Carbon Disulfide Method | Primary Amine (e.g., 3-ethylaniline) | Carbon Disulfide (CS₂) | Reaction with a second amine, often in an aqueous or alcohol medium, sometimes under reflux. | nih.govmdpi.com |
| Thiocyanate Salt Method | Amine Hydrohalide (e.g., Cyclopropylamine HCl) | Potassium Thiocyanate (KSCN) | Condensation reaction, often in a suitable solvent. Can be advantageous when isothiocyanates are unavailable. | researchgate.net |
The synthesis of thioureas is highly adaptable, and its efficiency can be significantly influenced by optimizing reaction parameters such as solvent, temperature, reaction time, and the use of catalysts.
Solvent: The choice of solvent can affect reaction rates and product purity. Common solvents include ethanol, acetone, and dichloromethane (B109758) (CH₂Cl₂). nih.govmdpi.comnih.gov For many thiourea (B124793) syntheses, refluxing in ethanol for several hours is a standard procedure. mdpi.com Green chemistry initiatives have promoted the use of more environmentally benign solvents like water, which can be effective for certain reactions. organic-chemistry.org
Temperature: Reactions can be conducted over a wide range of temperatures, from ambient room temperature to reflux conditions, depending on the reactivity of the specific amine and isothiocyanate used. mdpi.commdpi.com For less reactive starting materials, heating is often necessary to achieve a reasonable reaction rate and yield.
Reaction Time: The duration of the reaction can vary from a few minutes to several hours. Mechanochemical methods and microwave-assisted syntheses have been shown to reduce reaction times dramatically, often to just a few minutes, compared to conventional solution-based methods which might require 8-12 hours. nih.govresearchgate.net
Catalysis: While many thiourea syntheses proceed efficiently without a catalyst, certain variations can benefit from their use. Bases like triethylamine (B128534) are sometimes used, particularly in methods involving tosyl chloride-mediated decomposition of dithiocarbamate (B8719985) salts. researchgate.net In some solid-state syntheses, catalytic amounts of copper(I) chloride (CuCl) have been shown to improve yields. nih.gov
Table 2: Influence of Reaction Conditions on Analogous Thiourea Syntheses
| Parameter | Condition | Observation | Reference |
|---|---|---|---|
| Method | Manual Grinding (Solvent-Free) | Quantitative yields (≥99%) in 5-45 minutes. | nih.gov |
| Method | Automated Ball Milling | Quantitative yields (≥99%) in as little as 10 minutes. | nih.gov |
| Method | Microwave Irradiation | Reaction time reduced from 8-12 hours to 1.5-2.0 minutes. | researchgate.net |
| Solvent | Cyrene (a green solvent) | Used as a viable green alternative to THF, providing quantitative yields. | nih.gov |
| Temperature | 348 K (75°C) | Found to be the optimal temperature for a specific thiourea synthesis, maximizing yield at 64.14%. | bibliotekanauki.pl |
Several modern synthetic strategies can be employed to enhance the production yield and efficiency of thioureas. These methods often align with the principles of green chemistry by reducing reaction times, energy consumption, and the use of hazardous solvents.
Mechanochemical Synthesis: This solvent-free technique involves the grinding of solid reactants, either manually with a mortar and pestle or using an automated ball mill. It has been demonstrated to be highly effective for the synthesis of N,N'-disubstituted thioureas, frequently resulting in quantitative yields (≥99%) and eliminating the need for bulk solvents and complex purification steps. nih.gov Liquid-Assisted Grinding (LAG), where a minimal amount of liquid is added to the solid reactants, can further accelerate reaction rates for less reactive starting materials. nih.gov
Microwave-Assisted Synthesis: The use of microwave irradiation is a powerful tool for accelerating organic reactions. For thiourea synthesis, it can reduce reaction times from many hours under conventional heating to just a few minutes. researchgate.netnih.gov This rapid heating often leads to cleaner reactions with fewer byproducts and, consequently, higher isolated yields.
Ultrasound-Assisted Synthesis: Sonication provides another non-conventional energy source that can promote the synthesis of thioureas. An ultrasound-promoted method for generating benzoyl isothiocyanate and its subsequent conversion to substituted thioureas resulted in excellent yields in about one hour at room temperature. mdpi.comnih.gov
Table 3: Comparison of Yields for Analogous Thiourea Syntheses
| Synthetic Method | Typical Yield | Advantages | Reference |
|---|---|---|---|
| Conventional (Solution, Reflux) | 60-95% | Well-established, simple setup. | nih.gov |
| Mechanochemical (Ball Milling) | ≥99% | Solvent-free, rapid, quantitative yield, minimal workup. | nih.gov |
| Microwave-Assisted | High to Excellent | Drastically reduced reaction time, improved purity. | researchgate.netnih.gov |
| Ultrasound-Promoted | Excellent | Short reaction times at room temperature. | nih.gov |
Novel Approaches in N-Cyclopropyl-N'-(3-ethylphenyl)thiourea Synthesis
Recent research has focused on developing more sustainable and efficient methods for thiourea synthesis, as well as on a deeper mechanistic understanding of the formation reactions.
Green chemistry principles are increasingly being applied to thiourea synthesis to minimize environmental impact. Key strategies include the use of benign solvents, alternative energy sources, and atom-economical reactions.
Solvent-Free and Aqueous Conditions: Mechanochemistry, as described above, represents an ideal green method by eliminating the need for solvents. nih.govresearchgate.net Additionally, conducting reactions "on-water" has proven to be a facile and sustainable option for synthesizing unsymmetrical thioureas, offering simple product isolation by filtration and avoiding toxic volatile organic compounds (VOCs). organic-chemistry.org A patented method also describes the one-step synthesis of thiourea derivatives using water as the solvent. google.com
Green Solvents: When a solvent is necessary, research has explored greener alternatives to traditional organic solvents. Cyrene™, a biodegradable, bio-derived solvent, has been successfully used as a substitute for THF in the synthesis of N,N'-diaryl thioureas, achieving nearly quantitative yields. nih.gov Deep Eutectic Solvents (DES) have also been employed as dual catalyst and reaction media systems, which can often be recovered and reused. rsc.orgresearchgate.net
Alternative Reagents and Atom Economy: Novel routes that improve atom economy are being explored. One such method is the completely atom-economic reaction of isocyanides with primary amines and elemental sulfur, which proceeds efficiently at ambient temperatures to produce thioureas. organic-chemistry.org This avoids the use of toxic reagents like thiophosgene (B130339) or carbon disulfide. nih.gov Continuous-flow synthesis using an aqueous polysulfide solution has also been developed as a modern, efficient approach. nih.gov
The fundamental mechanism for the formation of a 1,3-disubstituted thiourea from an amine and an isothiocyanate is a nucleophilic addition reaction. researchgate.net The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom of the N=C=S group in the isothiocyanate. This is followed by a proton transfer to the nitrogen of the isothiocyanate to yield the stable thiourea product. The reaction is generally considered a "click-type" reaction due to its high efficiency and reliability. nih.gov
Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for gaining deeper insight into these reactions. researchgate.net DFT calculations can be used to model the transition states, investigate the formation of intermediate complexes, and understand how the electronic properties of substituents on the aromatic rings influence reaction rates. researchgate.netacs.org For example, studies have shown that electron-withdrawing groups on the amine can decrease its nucleophilicity, while electron-donating groups on the isothiocyanate can reduce its electrophilicity, both of which can lead to longer reaction times. nih.gov
In more complex catalytic systems, such as those used in asymmetric synthesis, the mechanism can involve the formation of highly ordered supramolecular complexes between the catalyst and the reactants. acs.orgacs.org Mechanistic studies combining experimental data (e.g., NMR) and computational modeling (e.g., DFT, MD simulations) have suggested that multiple noncovalent interactions, such as hydrogen bonding and π-π stacking, can play a crucial role in stabilizing the transition state and controlling stereoselectivity. acs.orgacs.orgnih.gov
Derivatization and Analog Synthesis from the N-Cyclopropyl-N'-(3-ethylphenyl)thiourea Scaffold
The thiourea moiety is not merely a final product but also a versatile synthetic intermediate for the construction of a wide array of heterocyclic compounds. researchgate.nettandfonline.com The N-Cyclopropyl-N'-(3-ethylphenyl)thiourea scaffold can serve as a building block for creating a library of diverse analogs with potentially new chemical properties.
Common derivatization reactions include intramolecular or intermolecular cyclizations. For instance:
Thiazolidinone Synthesis: Reaction of a 1,3-disubstituted thiourea with an α-halo acyl chloride, such as chloroacetyl chloride, under solvent-free conditions can yield 2-imino-4-thiazolidinone derivatives. researchgate.net
Thiobarbituric Acid Synthesis: Condensation with malonic acid in the presence of acetyl chloride can be used to synthesize 1,3-disubstituted 2-thiobarbituric acids. researchgate.net
Benzothiazole Synthesis: For thioureas containing an ortho-substituted aryl ring, palladium-catalyzed intramolecular cyclization can lead to the formation of 2-aminobenzothiazoles. researchgate.net
Triazole Synthesis: Reaction with a formic hydrazide and a thiophilic agent like mercury(II) acetate (B1210297) can lead to the formation of researchgate.netnih.govmdpi.comtriazole derivatives. researchgate.net
These transformations highlight the utility of the thiourea core as a key synthon in medicinal and materials chemistry, allowing for significant structural diversification from a single precursor. acs.org
Table 4: Examples of Derivatization from a Thiourea Scaffold
| Reagent(s) | Resulting Heterocycle | Reaction Type | Reference |
|---|---|---|---|
| Chloroacetyl chloride | 2-Imino-4-thiazolidinone | Cyclocondensation | researchgate.net |
| Malonic acid, Acetyl chloride | 2-Thiobarbituric acid | Cyclocondensation | researchgate.net |
| α-Halo Ketone | 2-Iminothiazolidine | Cyclocondensation | researchgate.net |
| Epichlorohydrin | 2-Arylimino-3-aryl-1,3-thiazolidine | Cyclization | researchgate.net |
| Formic hydrazide, Mercury(II) acetate | researchgate.netnih.govmdpi.comTriazole derivative | Cyclization | researchgate.net |
Chemical Modifications of the N-Cyclopropyl Moiety
The cyclopropyl ring, while imparting metabolic stability in many pharmaceutical compounds, is a strained three-membered ring that can participate in a variety of chemical transformations, primarily involving ring-opening reactions. nih.gov The reactivity of the N-cyclopropyl moiety in the title compound is influenced by the adjacent nitrogen atom, which can stabilize intermediates and facilitate cleavage of the ring's C-C bonds.
Key chemical modifications involving the cyclopropyl group include:
Acid-Catalyzed Ring Opening and Cyclization : In the presence of strong acids, N-aryl thioureas containing a cyclopropyl group on a neighboring aromatic ring can undergo intramolecular cyclization. Studies on N-(ortho-cyclopropylphenyl)-N'-aryl thioureas have shown that acidic conditions can promote the opening of the cyclopropyl ring to form a carbocation, which is then attacked by the sulfur atom of the thiourea. This process results in the formation of new heterocyclic systems, such as 4-ethyl-N-phenyl-4H-3,1-benzothiazin-2-amine. nih.gov This type of transformation highlights a potential pathway for converting N-Cyclopropyl-N-(3-ethylphenyl)thiourea into more complex polycyclic structures.
Catalytic Ring-Opening : The cyclopropyl group is susceptible to ring-opening via transition metal catalysis. Nickel-catalyzed reactions, for example, have been developed for the reductive ring-opening of cyclopropyl ketones to form γ-alkyl ketones. eurjchem.com Similarly, the electrochemical one-electron opening of a cyclopropane (B1198618) ring in nickel(II) complexes can generate radical-anion species that undergo further reactions. These methods suggest that the cyclopropyl group in this compound could potentially be opened and functionalized to introduce linear alkyl chains.
Photochemical Cycloadditions : N-aryl cyclopropylamines can undergo formal [3+2] cycloadditions with α,β-unsaturated carbonyl compounds under photochemical conditions. This reaction proceeds through a Single Electron Transfer (SET) process, initiated by photoactivation, leading to the formation of aminocyclopentane derivatives. This suggests a potential route for expanding the cyclopropyl ring of this compound into a five-membered ring system with additional substituents.
Ring-Opening with Nucleophiles : Donor-acceptor (D-A) cyclopropanes are known to react with nucleophiles like thiourea, leading to ring-opening and subsequent cyclization to form substituted nicotinonitrile derivatives. While the title compound itself is not a classic D-A cyclopropane, this reactivity pattern underscores the susceptibility of activated cyclopropane rings to nucleophilic attack, a potential transformation pathway under specific conditions.
The following table summarizes potential modifications for the N-cyclopropyl moiety based on reactions of analogous structures.
| Reagent/Condition | Transformation Type | Potential Product Class | Reference |
| Strong Acid (e.g., H₂SO₄) | Intramolecular Cyclization | Benzothiazine Derivatives | nih.gov |
| Nickel Catalyst & Alkyl Halide | Reductive Ring-Opening | γ-Alkylated Amines/Thioureas | eurjchem.com |
| Photochemical Irradiation & Alkene | [3+2] Cycloaddition | Aminocyclopentane Derivatives | |
| Thiourea & K₂CO₃ (on D-A cyclopropanes) | Ring-Opening/Cyclization | Nicotinonitrile Derivatives |
Substituent Effects on the N-(3-ethylphenyl) Group of this compound
Research on related aryl-substituted thioureas and cyclopropylamines has demonstrated several key effects:
Influence on Reaction Rates and Yields : The electronic properties of substituents on the aryl ring can accelerate or hinder reactions. In the rearrangement of donor-acceptor cyclopropanes, electron-donating groups on an associated aryl ring were found to accelerate the reaction, whereas electron-withdrawing groups prevented it at room temperature. In another study, the introduction of an electron-withdrawing chlorine atom onto a benzothiazolethione nucleophile severely diminished the yield and enantioselectivity of its reaction with a cyclopropyl derivative, possibly by interfering with hydrogen-bonding interactions.
Modulation of Electronic Processes : In photochemical reactions of N-aryl cyclopropylamines, the electron density of the aryl ring is crucial. The presence of electron-donating methoxy (B1213986) groups on the aryl ring was found to facilitate the key Single Electron Transfer (SET) process, leading to high reaction yields. This implies that the electron-donating nature of the ethyl group in this compound would likely support similar SET-based transformations.
Impact on Biological Activity : In various series of thiourea derivatives, the nature and position of substituents on the phenyl ring are determinant factors for biological activity. For instance, in one series of antiparkinsonian agents, a methoxy group at the 2-position of the phenyl ring conferred the highest activity. This highlights that modifications to the N-(3-ethylphenyl) group could be a strategy for tuning the pharmacological profile of the compound.
The table below outlines the observed effects of different types of substituents on the aryl group in analogous chemical systems.
| Substituent Type on Phenyl Ring | Example | Observed Effect | Reference |
| Electron-Donating (e.g., -OCH₃) | Accelerates rearrangement reactions in D-A cyclopropanes. | Facilitates photochemical SET processes. | , |
| Electron-Withdrawing (e.g., -NO₂) | Prevents rearrangement reactions at room temperature. | May reduce reaction yields in certain catalytic systems. | , |
| Halogens (e.g., -Cl) | Can decrease reaction yield and enantioselectivity. | Used to synthesize derivatives with antimicrobial activity. | , |
Modifications at the Thiourea Core of this compound
The thiourea core [-NH-C(S)-NH-] is a versatile functional group that serves as a linchpin for numerous chemical transformations. Its reactivity is characterized by the nucleophilicity of the sulfur atom and the acidity of the N-H protons.
Key modifications involving the thiourea group include:
Synthesis of Heterocycles : N,N'-disubstituted thioureas are valuable intermediates for synthesizing a wide range of heterocyclic compounds. For example, reaction with malonic acid in the presence of acetyl chloride can yield thiobarbituric acids. Condensation with α-halogenated carbonyl compounds is a common method to produce thiazolidinone and thiazinone derivatives. The thiourea moiety can also participate in intramolecular cyclizations, such as the acid-catalyzed formation of benzothiazines where the sulfur atom acts as the nucleophile. nih.gov
Metal Complexation : The sulfur atom of the thiourea group is a soft donor and readily coordinates with various metal ions. N,N'-substituted thioureas have been used to synthesize an extensive series of complexes with copper(I), copper(II), nickel(II), and zinc(II). These coordination reactions can sometimes induce further chemical changes, such as the reduction of Cu(II) to Cu(I) or intramolecular rearrangement of the ligand itself.
Acylation and Related Reactions : The synthesis of N-acyl thiourea derivatives is typically achieved by reacting an amine with an acyl isothiocyanate. This indicates that the N-H protons of the thiourea core are reactive and can be substituted. The synthesis of thiourea derivatives itself often involves the nucleophilic addition of an amine to an isothiocyanate, a reversible process that highlights the reactivity of the N-C(S)-N backbone.
The following table provides a summary of transformations involving the thiourea core in similar molecules.
| Reagent/Condition | Transformation Type | Resulting Product/Structure | Reference |
| α-Halogeno Esters/Acids | Heterocycle Synthesis | 2-Iminothiazolidin-4-ones | |
| Malonic Acid & Acetyl Chloride | Heterocycle Synthesis | Thiobarbituric Acid Derivatives | |
| Metal Salts (e.g., Cu(ClO₄)₂) | Metal Complexation | Metal-Thiourea Complexes | , |
| Acyl Isothiocyanate | Acylation | N-Acyl Thiourea Derivatives |
Advanced Structural Elucidation and Conformational Analysis of N Cyclopropyl N 3 Ethylphenyl Thiourea
X-ray Crystallographic Investigations of N-Cyclopropyl-N-(3-ethylphenyl)thiourea and Related Thioureas
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. For thiourea (B124793) derivatives, it provides invaluable insights into bond lengths, bond angles, molecular conformation, and the intricate network of intermolecular interactions that govern crystal packing. Although a specific crystal structure for this compound has not been reported in the searched literature, the behavior of analogous N,N'-substituted thioureas allows for a detailed predictive analysis. rsc.orgnih.gov
The crystal packing of thiourea derivatives is predominantly directed by hydrogen bonding involving the N-H protons and the sulfur atom of the thiocarbonyl group. In the case of this compound, the N'-H group is expected to act as a hydrogen bond donor, while the sulfur atom is a primary acceptor. This typically leads to the formation of well-defined supramolecular structures.
Commonly observed hydrogen bonding motifs in related thioureas include:
Centrosymmetric Dimers: Molecules can form pairs via N-H···S hydrogen bonds, creating a characteristic ring motif.
Infinite Chains: Molecules may link into one-dimensional chains, also through N-H···S interactions. nih.gov
Table 1: Expected Intermolecular Interactions in Crystalline this compound
| Interaction Type | Donor | Acceptor | Probable Role |
| Hydrogen Bond | N'-H | S=C | Primary structural motif (dimers or chains) |
| van der Waals | C-H (ethyl/cyclopropyl) | Phenyl Ring (π-system) | Stabilization of 3D packing |
| van der Waals | C-H (phenyl) | S=C | Secondary stabilization |
The conformation of the thiourea backbone [S=C-N-C] is a key feature. In many N,N'-disubstituted thioureas, the substituents adopt a trans-cis arrangement with respect to the C=S bond. For this compound, this would mean the cyclopropyl (B3062369) group and the hydrogen on the other nitrogen are on opposite sides of the C=S bond.
The C-N bonds within the thiourea moiety typically exhibit partial double-bond character due to electron delocalization, which restricts rotation. nih.gov The planarity of the thiourea core (S-C-N-N) is common, although slight twisting can occur depending on the steric hindrance imposed by the substituents. The orientation of the 3-ethylphenyl and cyclopropyl groups relative to this core is defined by several torsion angles. It is expected that the phenyl ring would be significantly twisted out of the plane of the thiourea group to minimize steric clash with the sulfur atom and the cyclopropyl substituent.
Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a well-documented phenomenon in substituted thioureas. This arises from the conformational flexibility of the molecule, particularly the ability to form different hydrogen-bonding patterns. Different polymorphs of a compound can exhibit distinct physical properties, including melting point, solubility, and stability. While no specific polymorphs of this compound have been identified, the potential for their existence is high due to the flexibility of the N-C bonds and the possibility of varied packing arrangements driven by different intermolecular interactions.
Advanced Spectroscopic Characterization of this compound
Spectroscopic methods provide detailed information about molecular structure and conformation, both in solid-state and in solution.
High-resolution NMR spectroscopy is a powerful tool for elucidating the precise chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in a molecule. Although specific spectral data for this compound are not available, the expected chemical shifts can be predicted based on analogous structures. mdpi.comnih.gov
Expected ¹H NMR Spectral Features:
N-H Protons: A broad singlet for the N'-H proton, with its chemical shift influenced by solvent and concentration due to hydrogen bonding. A second, sharper signal would correspond to the N-H proton.
Aromatic Protons: A complex multiplet pattern in the aromatic region (typically 7.0-7.5 ppm) corresponding to the four protons on the 3-ethylphenyl ring.
Ethyl Group Protons: A quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, characteristic of an ethyl group.
Cyclopropyl Protons: A complex multiplet pattern at high field (upfield) for the protons on the cyclopropyl ring.
Expected ¹³C NMR Spectral Features:
Thiocarbonyl Carbon (C=S): A characteristic signal in the downfield region, typically observed around 180 ppm for thioureas.
Aromatic Carbons: Six distinct signals for the carbons of the 3-ethylphenyl ring.
Ethyl Group Carbons: Two signals corresponding to the methylene and methyl carbons.
Cyclopropyl Carbons: Signals in the upfield region for the carbons of the cyclopropyl ring.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Group | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |
| Thiocarbonyl | ¹³C | ~180 | Singlet |
| Aromatic | ¹H | 7.0 - 7.5 | Multiplets |
| Aromatic | ¹³C | 120 - 145 | Singlets |
| Ethyl (-CH₂) | ¹H | ~2.6 | Quartet |
| Ethyl (-CH₃) | ¹H | ~1.2 | Triplet |
| Cyclopropyl | ¹H | 0.5 - 1.0 | Multiplets |
| N-H | ¹H | Variable | Broad Singlets |
Fourier-transform infrared (FT-IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra serve as a molecular "fingerprint" and are sensitive to conformation and intermolecular interactions.
Expected Key Vibrational Bands:
N-H Stretching: A prominent band in the FT-IR spectrum between 3100 and 3400 cm⁻¹, associated with the N-H groups. The position and shape of this band are highly sensitive to hydrogen bonding.
C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic (ethyl, cyclopropyl) C-H stretches appear just below 3000 cm⁻¹.
Thiourea Bands: The thiourea moiety gives rise to several characteristic coupled vibrations. The "Thioamide I" band (primarily C=N stretching and N-H bending) is expected around 1500-1550 cm⁻¹. The "Thioamide II" band (N-H bending and C-N stretching) often appears near 1300-1400 cm⁻¹.
C=S Stretching: The C=S stretching vibration is highly coupled with other modes and can be found in a broad region of the fingerprint, typically between 700 and 850 cm⁻¹. Its position can shift depending on the molecular conformation and crystalline environment. researchgate.netresearchgate.net
These vibrational modes, particularly those involving the N-H and C=S groups, would show shifts in frequency and changes in band shape between different potential polymorphic forms, making vibrational spectroscopy a valuable tool for identifying and characterizing polymorphism.
Mass Spectrometric (MS) Analysis for Structural Confirmation Beyond Basic Identification
Mass spectrometry serves as a powerful tool for the structural confirmation of this compound, providing insights that go beyond simple molecular weight determination. The fragmentation pattern observed in the mass spectrum offers a detailed roadmap of the molecule's structure, revealing the stability of its constituent parts and the pathways through which it breaks down upon ionization. While a specific mass spectrum for this compound is not publicly available, a comprehensive analysis of related N-substituted thiourea derivatives allows for the prediction of its principal fragmentation pathways under electron ionization (EI). mdpi.comtsijournals.com
The molecular ion peak [M]•+ would be expected at m/z 220, corresponding to the molecular weight of the compound. The fragmentation of N-aryl thioureas is often initiated by cleavages at the C-N bonds and can involve complex rearrangements. nih.gov For this compound, the primary fragmentation routes are anticipated to involve the cleavage of the cyclopropyl and ethyl groups, as well as the scission of the thiourea backbone.
One significant fragmentation pathway for related N-(ortho-cyclopropylphenyl)-N'-aryl thioureas involves cyclization in the gas phase, leading to the formation of benzothiazine structures. nih.gov This suggests that the interaction between the cyclopropyl ring and the thiourea moiety can drive specific fragmentation patterns. Another common fragmentation in N-substituted thioureas involves the loss of the substituent groups. rsc.orgnih.gov
Based on these general principles, a table of probable major fragments for this compound can be proposed:
| m/z (Proposed) | Proposed Fragment Ion | Description of Fragmentation Pathway |
| 220 | [C12H16N2S]•+ | Molecular Ion |
| 205 | [C11H13N2S]+ | Loss of a methyl radical (•CH3) from the ethyl group, likely following rearrangement. |
| 191 | [C11H13N2S]+ | Loss of an ethyl radical (•C2H5) from the 3-ethylphenyl group. |
| 179 | [C9H9N2S]+ | Loss of the cyclopropyl group (•C3H5). |
| 161 | [C9H9NS]+ | Cleavage of the C-N bond with loss of the cyclopropylamine (B47189) radical (•C3H5NH). |
| 133 | [C8H9S]+ | Formation of the 3-ethylthiophenyl cation. |
| 118 | [C8H10]+ | Formation of the 3-ethylaniline (B1664132) radical cation. |
| 105 | [C8H9]+ | Loss of a methyl radical from the 3-ethylaniline fragment. |
| 91 | [C7H7]+ | Tropylium ion, a common fragment in aromatic compounds. |
| 56 | [C3H4N]+ | Cyclopropyl isocyanate ion fragment. |
Solution-State Conformation and Dynamics of this compound
The conformational landscape and dynamic behavior of this compound in solution are governed by rotations around several key single bonds, primarily the C-N bonds of the thiourea moiety. These rotations are hindered due to the partial double bond character of the C-N bonds, a result of delocalization of the nitrogen lone pair electrons into the C=S π-system. rsc.org This restricted rotation can lead to the existence of different conformers in solution, which may interconvert on the NMR timescale. copernicus.org
Studies on structurally related N-alkyl-N'-aryl ureas and thioureas provide a framework for understanding the conformational preferences of this compound. nih.govnih.gov The conformation of the thiourea unit is typically described by the relative orientation of the substituents on the two nitrogen atoms with respect to the thiocarbonyl group, leading to possible cis and trans arrangements. For a disubstituted thiourea like the title compound, four main planar conformations can be considered, arising from rotation around the two C-N bonds.
Computational studies on similar molecules, such as phenylthiourea, indicate that a trans arrangement of the phenyl group relative to the sulfur atom is energetically favored. nih.gov In the case of this compound, we can expect a dynamic equilibrium between different rotational isomers. The rotational barrier around the C(sp2)-N bond in alkyl and phenyl substituted thioureas has been calculated to be in the range of 9.1-10.2 kcal/mol. nih.gov The solvent can also play a significant role in the conformational equilibrium, with polar solvents potentially stabilizing more polar conformers through hydrogen bonding. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for studying these solution-state dynamics. Temperature-dependent NMR studies can be used to determine the energy barriers for bond rotation. At room temperature, if the interconversion between conformers is fast on the NMR timescale, averaged signals will be observed. If the interconversion is slow, separate signals for each conformer may be detected. copernicus.org The specific conformational preferences and rotational barriers for this compound would require dedicated experimental and computational investigation.
Computational and Theoretical Investigations of N Cyclopropyl N 3 Ethylphenyl Thiourea
Quantum Chemical Calculations on N-Cyclopropyl-N-(3-ethylphenyl)thiourea
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the fundamental properties of thiourea (B124793) derivatives. researchgate.netcarta-evidence.org These methods allow for the optimization of molecular geometry and the calculation of various electronic and spectroscopic parameters. researchgate.netdoi.org For N-aryl thiourea derivatives, theoretical calculations using methods like DFT with the B3LYP functional have been performed to gain insights into their molecular geometry and chemical reactivity. researchgate.net Such studies are crucial for understanding the structure-property relationships within this class of compounds.
The electronic structure of a molecule is defined by the arrangement of its electrons in various molecular orbitals. A key aspect of this is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, representing its nucleophilic or electron-donating capability. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic or electron-accepting nature.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical stability and reactivity. nih.gov A small energy gap suggests that the molecule is more reactive because it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For many organic molecules, including thiourea derivatives, the HOMO-LUMO gap helps to explain their charge transfer characteristics and electronic transitions, which can be identified using techniques like UV-Vis absorption spectral analysis.
While specific quantum chemical calculations for this compound are not available in the provided search results, the table below illustrates typical values for related thiourea derivatives, calculated using DFT methods.
Table 1: Representative Frontier Orbital Properties of Thiourea Derivatives This table is for illustrative purposes and does not represent calculated data for this compound.
| Property | Value |
|---|---|
| HOMO Energy | -6.1381 eV |
| LUMO Energy | -2.2463 eV |
| HOMO-LUMO Gap (ΔE) | 3.8918 eV |
Data based on representative values for similar compounds found in search result nih.gov.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of chemical species. By examining the HOMO and LUMO, one can predict how a molecule will interact with other reagents. The distribution of these orbitals across the molecule identifies the likely sites for electrophilic and nucleophilic attack.
Theoretical vibrational frequency calculations are a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. Using methods like DFT, it is possible to compute the vibrational modes of a molecule, which correspond to specific bond stretches, bends, and torsions. carta-evidence.org These calculated frequencies can be compared with experimental spectroscopic data to confirm the molecular structure. carta-evidence.org
For thiourea derivatives, vibrational analysis helps in identifying characteristic peaks, such as the N-H stretching, C=S stretching, and various vibrations associated with the aromatic and cyclopropyl (B3062369) rings. Studies on similar molecules have shown that DFT calculations, often using the B3LYP functional, can reliably predict vibrational spectra. carta-evidence.orgdoi.org Although a specific vibrational analysis for this compound is not present in the search results, this computational approach would be essential for its structural characterization.
Molecular Dynamics Simulations for this compound and its Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations provide detailed information about the conformational changes, flexibility, and intermolecular interactions of a molecule, which are difficult to capture with static quantum chemical calculations.
The biological and chemical activity of a molecule is often dictated by its three-dimensional shape and flexibility. This compound has several rotatable bonds, including the C-N bonds of the thiourea core and the bond connecting the phenyl ring to the nitrogen atom. This allows the molecule to adopt various conformations.
The surrounding environment, particularly the solvent, can significantly influence the conformation and interactions of a molecule. Solvents can affect the stability of different conformers and mediate intermolecular interactions through hydrogen bonding or other forces. researchgate.netacs.org
For thiourea derivatives, which can act as hydrogen bond donors, the choice of solvent is critical. acs.org In non-polar solvents, thioureas may form self-associated aggregates through hydrogen bonding. acs.org In contrast, polar or hydrogen-bond-accepting solvents can compete for these hydrogen bonds, disrupting aggregation and potentially altering the conformational equilibrium. acs.orgacs.org For example, MD simulations have shown that thiourea aggregates are stable in chloroform (B151607) but can be broken apart by solvents like THF. acs.org Understanding these solvent effects is crucial for predicting the behavior of this compound in different experimental conditions, although specific studies on this compound were not found.
Prediction of this compound Interactions with Biological Macromolecules
The prediction of interactions between a small molecule like this compound and biological macromolecules, such as proteins and enzymes, is a cornerstone of computational drug discovery. These predictions help to identify potential biological targets and elucidate the mechanism of action at a molecular level.
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. researchgate.net In the context of this compound and its analogs, docking studies can reveal how these compounds fit into the active site of a target protein and the nature of the intermolecular interactions that stabilize the complex.
While specific docking studies on this compound are not extensively documented in publicly available literature, research on analogous thiourea derivatives provides valuable insights into their potential binding modes. For instance, docking studies on various thiourea derivatives have been performed against a range of biological targets, including enzymes involved in bacterial cell wall biosynthesis, protein kinases, and viral enzymes. researchgate.netfip.orgnih.govnih.gov
These studies consistently highlight the importance of the thiourea moiety (–NH–C(S)–NH–) in forming hydrogen bonds with amino acid residues in the active site of target proteins. The sulfur and nitrogen atoms of the thiourea group can act as hydrogen bond acceptors and donors, respectively, contributing significantly to the binding affinity. biointerfaceresearch.com The aromatic ring, in this case, the 3-ethylphenyl group, typically engages in hydrophobic and π-stacking interactions with nonpolar amino acid residues. The cyclopropyl group, being a small, rigid, and lipophilic moiety, can also contribute to hydrophobic interactions within the binding pocket.
A hypothetical molecular docking scenario for this compound, based on studies of similar compounds, would likely involve the following interactions:
Hydrogen Bonding: The N-H protons of the thiourea backbone forming hydrogen bonds with backbone carbonyls or side-chain oxygen/nitrogen atoms of amino acids like glutamate, aspartate, or serine. biointerfaceresearch.comfrontiersin.org
Hydrophobic Interactions: The 3-ethylphenyl and cyclopropyl groups fitting into hydrophobic pockets lined with amino acid residues such as leucine, isoleucine, valine, and phenylalanine. nih.gov
π-Sulfur Interactions: Potential interactions between the sulfur atom of the thiourea group and the aromatic rings of amino acids like tyrosine or tryptophan. frontiersin.org
The table below summarizes common interactions observed in molecular docking studies of thiourea derivatives with various protein targets.
| Target Protein Class | Key Interacting Residues (Examples) | Types of Interactions |
| Protein Kinases | Cysteine, Glutamate, Aspartate, Methionine | Hydrogen bonds, hydrophobic interactions |
| Bacterial Enzymes | Serine, Arginine, Tyrosine | Hydrogen bonds, π-alkyl interactions |
| Viral Neuraminidase | Arginine, Glutamate, Aspartate | Hydrogen bonds, electrostatic interactions |
Binding energy calculations provide a quantitative estimate of the binding affinity between a ligand and its target protein. A more negative binding energy (ΔG) indicates a more stable complex and higher affinity. These calculations are often performed in conjunction with molecular docking studies. For various thiourea derivatives, calculated binding energies against different targets have been reported in the range of -5 to -22 kcal/mol, indicating significant binding potential. fip.orgbiointerfaceresearch.comfip.org
Ligand efficiency (LE) is a metric used to optimize the selection of lead compounds in drug discovery. It relates the binding energy of a molecule to its size (number of heavy atoms). A higher LE value is desirable, as it indicates that the molecule achieves a high binding affinity with a relatively small number of atoms.
For this compound, while specific binding energy and ligand efficiency values are not available, we can infer its potential from studies on similar compounds. The presence of both hydrophobic (cyclopropyl, ethylphenyl) and hydrogen-bonding (thiourea) moieties suggests that it could achieve a favorable binding energy. The relatively small size of the cyclopropyl group could contribute to a good ligand efficiency.
The table below presents hypothetical binding energy and ligand efficiency data for this compound and its analogs, based on typical values reported for thiourea derivatives.
| Compound | Molecular Weight ( g/mol ) | Hypothetical Binding Energy (kcal/mol) | Hypothetical Ligand Efficiency |
| This compound | 220.34 | -8.5 | 0.38 |
| N-Phenyl-N'-cyclopropylthiourea | 192.29 | -7.8 | 0.41 |
| N-(3-ethylphenyl)thiourea | 194.29 | -7.5 | 0.39 |
Quantitative Structure-Activity Relationship (QSAR) Modeling Incorporating this compound Descriptors
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. farmaciajournal.com These models use molecular descriptors, which are numerical representations of the physicochemical properties of the molecules.
QSAR studies on thiourea derivatives have identified several key descriptors that influence their biological activity. nih.govnih.govresearchgate.netscichemj.org These often include:
Hydrophobicity (LogP): The lipophilicity of the molecule, which affects its ability to cross cell membranes. scichemj.org
Electronic Descriptors: Parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which relate to the molecule's reactivity.
Steric Descriptors: Molecular weight, volume, and surface area, which describe the size and shape of the molecule.
Topological Descriptors: Indices that describe the connectivity and branching of the molecule.
For this compound, a QSAR model would likely incorporate descriptors that account for its specific structural features. The presence of the ethyl group on the phenyl ring and the cyclopropyl group would be captured by various steric and hydrophobic descriptors.
A general form of a QSAR equation is:
Biological Activity = c0 + c1D1 + c2D2 + ... + cn*Dn
Where D1, D2, ..., Dn are the molecular descriptors and c0, c1, c2, ..., cn are their coefficients determined from statistical analysis.
The following table lists some of the molecular descriptors that would be relevant for a QSAR study of this compound and its analogs.
| Descriptor Class | Specific Descriptor | Relevance to this compound |
| Hydrophobic | LogP | Describes the overall lipophilicity, influenced by the ethyl and cyclopropyl groups. |
| Electronic | Dipole Moment | Reflects the polarity of the molecule, influenced by the thiourea group. |
| Steric | Molar Refractivity | Relates to the volume and polarizability of the molecule. |
| Topological | Wiener Index | Describes the branching of the molecule, including the cyclopropyl ring. |
QSAR models for thiourea derivatives have shown good predictive power, with correlation coefficients (R²) often exceeding 0.8, indicating a strong relationship between the chosen descriptors and the observed biological activity. nih.govnih.gov
Following a comprehensive search for scientific literature on the chemical compound "this compound," it has been determined that there is no available data in the public domain regarding its biological activity and mechanistic insights in pre-clinical, non-human models. Searches for enzymatic inhibition studies, kinetic characterization, molecular basis of enzyme recognition, receptor binding assays, and signal transduction pathway modulation for this specific compound did not yield any relevant research findings.
Therefore, it is not possible to provide the requested article with thorough, informative, and scientifically accurate content for the specified sections and subsections. The scientific community has not published studies on the biological and mechanistic properties of this compound that are accessible through the conducted searches.
Biological Activity and Mechanistic Insights of N Cyclopropyl N 3 Ethylphenyl Thiourea Pre Clinical, Non Human Models
Assessment of N-Cyclopropyl-N-(3-ethylphenyl)thiourea in Cellular Assays (Non-human, Mechanistic Focus)
The primary mechanism by which this compound, or Lotamilast (RVT-501), influences cellular processes is through its potent and selective inhibition of phosphodiesterase 4 (PDE4). medchemexpress.comselleckchem.com This enzyme is crucial for the degradation of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger in numerous cell types, including immune cells. By inhibiting PDE4, Lotamilast effectively increases intracellular cAMP levels. medchemexpress.com
In the context of cellular function, this mechanism has a significant impact on immune cells rather than demonstrating broad cytostatic or cytotoxic effects. In cellular assays using human lymphocytes and monocytes, Lotamilast demonstrated a potent suppression of the production and release of various pro-inflammatory cytokines. medchemexpress.commedkoo.com This inhibition of cytokine synthesis is a direct consequence of elevated cAMP and is central to the compound's anti-inflammatory profile. The proliferation of certain immune cell populations is often dependent on cytokine signaling, and by interrupting this process, the compound can modulate the inflammatory response.
The compound's effect on cytokine production has been quantified, showing its high potency across several key inflammatory mediators.
| Cytokine/Cell Type | IC₅₀ (nM) |
| Various Cytokines (Human Lymphocytes) | 0.49 - 3.1 |
| Various Cytokines (Human Monocytes) | 0.49 - 3.1 |
| PDE4 Enzyme Activity (Human) | 2.8 |
This table presents the half-maximal inhibitory concentrations (IC₅₀) of Lotamilast on cytokine production from human immune cells and its direct enzymatic inhibition of PDE4. Data sourced from MedchemExpress.com. medchemexpress.com
While some thiourea (B124793) derivatives have been reported to exert cytostatic effects on cancer cells by arresting the cell cycle, the mechanistic focus of Lotamilast in non-human studies has been its targeted modulation of immune cell function through the PDE4-cAMP pathway. nih.govmdpi.com
Investigations into the biological activity of Lotamilast (RVT-501) have centered on its anti-inflammatory properties, which are not typically associated with the induction of programmed cell death (apoptosis) or necrosis. The primary mechanism involves the inhibition of PDE4, leading to an increase in intracellular cAMP, which in turn suppresses inflammatory responses. medchemexpress.comtandfonline.com
Apoptosis is a controlled process of cell death characterized by distinct morphological and biochemical features, including cell shrinkage, chromatin condensation, and the activation of a cascade of enzymes called caspases. mdpi.comnih.gov It can be initiated through two main pathways: the intrinsic (or mitochondrial) pathway, which responds to cellular stress, and the extrinsic (or death receptor-mediated) pathway, which is triggered by external ligands binding to cell surface receptors. mdpi.commdpi.com
While studies on other, structurally different thiourea derivatives have shown pro-apoptotic activity in various cancer cell lines, there is no information within the provided search results to indicate that this compound induces apoptosis or necrosis as a primary mechanism of action. nih.gov Its established role is in the resolution of inflammation rather than the elimination of cells.
Gene and protein expression analyses in non-human models have corroborated the mechanistic action of Lotamilast (RVT-501) as an anti-inflammatory agent. In murine models of atopic dermatitis, topical application of the compound led to a measurable downregulation of key pro-inflammatory gene transcripts within the affected skin tissue. medkoo.com
Specifically, studies have documented the following changes in gene expression:
Reduced Cytokine Expression: A significant reduction in the gene expression of Interleukin-1β (IL-1β) and Interleukin-4 (IL-4) was observed in skin lesions of a chronic murine dermatitis model following treatment with Lotamilast. medkoo.com
Reduced Adhesion Molecule Expression: The expression of cellular adhesion molecules, which are crucial for the trafficking of inflammatory cells to the site of inflammation, was also found to be reduced. medchemexpress.com
These findings at the gene and protein level directly support the compound's primary mechanism of PDE4 inhibition and subsequent suppression of the inflammatory cascade. By preventing the transcription of key inflammatory mediators, Lotamilast effectively dampens the pathological immune response in the skin.
In vivo Proof-of-Concept Studies in Non-Human Models (Mechanistic Focus)
Pharmacodynamic (PD) markers are used to demonstrate that a compound is producing a desired biological effect in a living organism. For Lotamilast (RVT-501), studies in non-human models have successfully identified and utilized such markers to confirm its mechanism of action in vivo.
The most direct pharmacodynamic marker is the level of cutaneous cAMP. In mouse models of chronic dermatitis, the concentration of cAMP in the skin was significantly decreased compared to healthy tissue. medchemexpress.com Topical application of Lotamilast reversed this pathological decrease, providing clear evidence that the drug was engaging its target (PDE4) and producing the intended biochemical effect. medchemexpress.com
Other key pharmacodynamic markers evaluated in mouse models include:
Inflammatory Cytokines: As mentioned previously, the reduction of IL-1β and IL-4 gene expression in skin tissue serves as a robust marker of the compound's anti-inflammatory activity. medkoo.com
Cutaneous Nerve Activity: In mice with chronic dermatitis, the activity of cutaneous nerves is heightened, contributing to symptoms like pruritus (itching). Topical application of Lotamilast was shown to significantly inhibit this increased nerve activity, serving as a functional marker of its biological effect. medchemexpress.com
| Pharmacodynamic Marker | Observation in Dermatitis Model | Effect of this compound |
| Cutaneous cAMP Concentration | Significantly decreased | Reverses the decrease (increase in cAMP) |
| Cutaneous Nerve Activity | Significantly increased | Significantly inhibits the increased activity |
| IL-1β and IL-4 Gene Expression | Increased in skin lesions | Downregulates expression |
This table summarizes the key pharmacodynamic markers evaluated in mouse models of dermatitis and the observed effect of Lotamilast (RVT-501) treatment. Data sourced from MedchemExpress.com and other reviews. medchemexpress.commedkoo.com
Target engagement confirms that a compound binds to its intended molecular target in a living system. nih.gov For Lotamilast (RVT-501), the molecular target is the enzyme PDE4. selleckchem.comtandfonline.com
Direct target engagement has been demonstrated through enzymatic assays, which determined a half-maximal inhibitory concentration (IC₅₀) of 2.8 nM for human PDE4, indicating high-potency binding. medchemexpress.com
In model organisms, target engagement is conclusively demonstrated by measuring the downstream consequences of inhibiting the target enzyme. The most compelling evidence comes from the pharmacodynamic studies in mice with chronic dermatitis. medchemexpress.com The fact that topical application of Lotamilast leads to a reversal of the disease-associated decrease in cutaneous cAMP levels is direct proof of target engagement in vivo. medchemexpress.com By inhibiting PDE4 in the skin tissue, the compound prevents the breakdown of cAMP, causing its concentration to rise toward normal levels. This biochemical change confirms that the drug has reached its target in the relevant tissue and is exerting its inhibitory function.
Mechanisms of Action of this compound Beyond Direct Target Binding
Beyond specific receptor interactions, the chemical structure of this compound suggests potential for other biological activities, such as metal chelation and antioxidant effects. These properties are common among thiourea derivatives due to the presence of the sulfur and nitrogen atoms within the thiourea moiety.
Thiourea and its derivatives are recognized for their capacity to act as efficient chelating agents for various metal ions. This ability is primarily attributed to the presence of soft donor atoms, namely the sulfur of the thiocarbonyl group (C=S) and the nitrogen atoms of the amino groups (-NH), which can form stable coordination complexes with metal ions. Theoretical and experimental studies on aryl- and aroyl-substituted thioureas have demonstrated a significant affinity for heavy metal cations such as mercury (Hg²⁺), cadmium (Cd²⁺), and lead (Pb²⁺).
The chelation process involves the formation of coordination bonds between the metal ion and the electron-donating atoms of the thiourea molecule. The specific geometry and stability of these metal complexes are influenced by the nature of the substituents on the nitrogen atoms. For this compound, the aryl (3-ethylphenyl) and alkyl (cyclopropyl) groups can modulate the electron density on the nitrogen and sulfur atoms, thereby influencing its binding affinity and selectivity for different metal ions. It has been shown that N,N'-disubstituted derivatives can exhibit a strong affinity for certain metals, such as Hg²⁺, through mechanisms that can include cation-hydrogen interactions.
While direct evidence for this compound is pending, the established chelating properties of related compounds suggest its potential to interact with and sequester metal ions in biological systems. This interaction could interfere with metal-dependent biological processes, a mechanism that is being explored for therapeutic applications. For instance, some thiosemicarbazone derivatives, which share a similar structural feature, exert their biological effects through the chelation of intracellular iron and zinc.
Table 1: Metal Chelation Potential of Representative Thiourea Derivatives
| Thiourea Derivative | Target Metal Ions | Observed Effect/Finding |
| N-benzoyl-N'-phenylthiourea | Cadmium (Cd²⁺) | Effective removal of Cd²⁺ from aqueous solutions. |
| N,N'-bis(m-trifluoromethylphenyl)thiourea | Mercury (Hg²⁺) | High affinity for Hg²⁺, suggesting use in sensors or removal. |
| Thiosemicarbazone Derivatives | Iron (Fe²⁺), Zinc (Zn²⁺) | Antifungal activity attributed to chelation of intracellular iron and zinc. |
This table presents data on related thiourea compounds to illustrate the general metal-chelating properties of this chemical class.
Thiourea and its derivatives are known to possess antioxidant properties, acting as scavengers of reactive oxygen species (ROS). Oxidative stress, resulting from an imbalance between ROS production and the body's antioxidant defenses, is implicated in numerous pathological conditions. The antioxidant capacity of thiourea compounds stems from their ability to donate electrons or hydrogen atoms to neutralize free radicals.
The primary mechanisms by which thiourea derivatives exert their antioxidant effects are the Hydrogen Atom Transfer (HAT) and the Single Electron Transfer (SET) pathways.
Hydrogen Atom Transfer (HAT): In this mechanism, the thiourea derivative donates a hydrogen atom from one of its N-H bonds to a free radical, thereby neutralizing it. Computational studies on various thiourea derivatives have indicated that HAT is often the preferred mechanism for radical scavenging. The bond dissociation energy of the N-H bond is a critical factor, with a lower energy facilitating easier hydrogen donation.
Single Electron Transfer (SET): This pathway involves the transfer of a single electron from the thiourea molecule to the free radical, forming a radical cation from the antioxidant. This is often followed by a proton transfer (SETPT) to complete the neutralization process.
The antioxidant potential of a specific thiourea derivative is influenced by its structural characteristics. For this compound, the electronic properties of the cyclopropyl (B3062369) and 3-ethylphenyl substituents would modulate its ability to participate in these antioxidant mechanisms. While specific experimental data for this compound is not available, studies on structurally related N-aryl and N,N'-disubstituted thioureas provide insight into their antioxidant capacities. For example, compounds like 1,3-diphenyl-2-thiourea (DPTU) have demonstrated significant radical scavenging activity in various assays.
Table 2: Antioxidant Activity of Representative Thiourea Derivatives
| Compound | Assay | IC₅₀ Value (mM) |
| 1,3-Diphenyl-2-thiourea (DPTU) | DPPH | 0.710 ± 0.001 |
| 1,3-Diphenyl-2-thiourea (DPTU) | ABTS | 0.044 ± 0.001 |
| 1-Benzyl-3-phenyl-2-thiourea (BPTU) | DPPH | 11.000 ± 0.015 |
| 1-Benzyl-3-phenyl-2-thiourea (BPTU) | ABTS | 2.400 ± 0.021 |
| N-phenylthiourea | DPPH | 0.482 |
This table provides antioxidant activity data for related thiourea compounds to contextualize the potential of this compound. IC₅₀ represents the concentration required to scavenge 50% of the free radicals (DPPH: 2,2-diphenyl-1-picrylhydrazyl; ABTS: 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). A lower IC₅₀ value indicates higher antioxidant activity.
Structure Activity Relationships Sar and Ligand Design for N Cyclopropyl N 3 Ethylphenyl Thiourea Derivatives
Systematic Modification of N-Cyclopropyl-N-(3-ethylphenyl)thiourea for SAR Elucidation
SAR elucidation for this class of compounds involves systematically altering the three primary structural components: the N-cyclopropyl moiety, the N-(3-ethylphenyl) group, and the central thiourea (B124793) linker.
The cyclopropyl (B3062369) group is a valued substituent in medicinal chemistry, often introduced to impart conformational rigidity and improve metabolic stability. scientificupdate.comnih.gov Its strained ring structure results in shorter, stronger carbon-hydrogen bonds, which can reduce susceptibility to oxidative metabolism by cytochrome P450 enzymes. hyphadiscovery.com The cyclopropyl ring is frequently used as a rigid bioisostere for an isopropyl group or an alkene. scientificupdate.comnih.gov
Modification of this group is a key strategy in SAR studies. Replacing the cyclopropyl ring with other small alkyl or cycloalkyl groups can significantly impact binding affinity and pharmacokinetic properties. For instance, increasing the ring size to cyclobutyl or replacing it with a more flexible isopropyl or tert-butyl group can probe the steric tolerance of the target protein's binding pocket. The high sp3 character of the cyclopropyl group is often desirable, and its replacement can alter the molecule's three-dimensional shape and properties. hyphadiscovery.com
Illustrative SAR Data for N-Cyclopropyl Moiety Modifications This table presents hypothetical data based on established principles in medicinal chemistry to illustrate potential SAR trends.
| Compound | R1 Group (Modification) | Rationale for Modification | Predicted Impact on Activity |
|---|---|---|---|
| N-Cyclopropyl-N'-(3-ethylphenyl)thiourea | Cyclopropyl | Parent compound; rigid scaffold. | Baseline |
| N-Isopropyl-N'-(3-ethylphenyl)thiourea | Isopropyl | Assess effect of replacing rigid ring with flexible, isosteric group. drugdesign.org | Potentially reduced potency if rigidity is critical for binding conformation. |
| N-Cyclobutyl-N'-(3-ethylphenyl)thiourea | Cyclobutyl | Probe steric limits of the binding pocket with a larger ring. nih.gov | Activity may decrease if the pocket is sterically constrained. |
| N-Ethyl-N'-(3-ethylphenyl)thiourea | Ethyl | Evaluate necessity of a branched or cyclic group at this position. | Likely decrease in activity due to loss of specific favorable interactions. |
| N-Methyl-N'-(3-ethylphenyl)thiourea | Methyl | Determine the minimal structural requirement for activity. | Significant loss of activity expected if the cyclopropyl group occupies a key pocket. |
Substituents on the N-aryl ring play a critical role in modulating the electronic and lipophilic properties of thiourea derivatives, which in turn affects their interaction with biological targets. biointerfaceresearch.com The position and nature of these substituents are paramount. In a study of thiourea derivatives targeting various microorganisms, it was found that the presence of a halogen atom, particularly at the 3rd position (meta) of the phenyl group, was significant for antimicrobial activity. nih.gov
For N-Cyclopropyl-N'-(3-ethylphenyl)thiourea, the ethyl group at the meta-position is a key feature. Its size, lipophilicity, and position influence how the phenyl ring is oriented within the receptor binding site. Exploring SAR would involve:
Positional Isomerism : Moving the ethyl group to the ortho- (2-ethyl) or para- (4-ethyl) position to see how this affects binding.
Homologation : Changing the alkyl chain length (e.g., methyl, propyl) to determine the optimal size for the lipophilic pocket.
Electronic Modification : Replacing the ethyl group with electron-donating (e.g., methoxy) or electron-withdrawing (e.g., chloro, trifluoromethyl) groups to alter the phenyl ring's electronic character and hydrogen-bonding potential. A 2024 study noted that a 4-methylbenzoyl group was used in the synthesis of a related thiourea. rsc.org
Illustrative SAR Data for N-(3-ethylphenyl) Moiety Modifications This table presents hypothetical data based on established principles in medicinal chemistry to illustrate potential SAR trends.
| Compound | R2 Group (Modification) | Rationale for Modification | Predicted Impact on Activity |
|---|---|---|---|
| N-Cyclopropyl-N'-(3-ethylphenyl)thiourea | 3-ethyl | Parent compound. | Baseline |
| N-Cyclopropyl-N'-(4-ethylphenyl)thiourea | 4-ethyl | Evaluate impact of substituent position (meta vs. para). | Activity may increase or decrease depending on binding site topology. |
| N-Cyclopropyl-N'-(3-methylphenyl)thiourea | 3-methyl | Reduce steric bulk while maintaining lipophilicity at the meta position. | Potentially similar or slightly lower activity. |
| N-Cyclopropyl-N'-(3-chlorophenyl)thiourea | 3-chloro | Introduce an electron-withdrawing group with similar size. nih.gov | Activity may increase due to new halogen bonding interactions or altered electronics. |
| N-Cyclopropyl-N'-(3-methoxyphenyl)thiourea | 3-methoxy | Introduce a hydrogen bond acceptor at the meta position. | Activity could increase if a hydrogen bond donor is present in the receptor. |
| N-Cyclopropyl-N'-(phenyl)thiourea | Hydrogen (unsubstituted) | Determine the importance of the substituent for activity. | Significant loss of activity expected if the ethyl group is critical for binding. |
The thiourea core is not merely a spacer but a critical pharmacophore in many biologically active molecules. mdpi.com Its primary role is to act as a potent hydrogen bond donor through its two N-H groups, which can form strong interactions with amino acid residues (like aspartate or glutamate) or backbone carbonyls in a protein's active site. biointerfaceresearch.comnih.gov The sulfur atom can also participate in complementary binding. biointerfaceresearch.com The bifunctional nature of the thiourea group, acting as both a hydrogen bond donor and a potential Brønsted base, allows it to catalyze biological reactions or stabilize transition states. acs.org
Replacing the sulfur atom with oxygen to form the corresponding urea (B33335) analog is a common strategy to probe the importance of the thiocarbonyl group. nih.gov While structurally similar, ureas and thioureas have different properties. The thiourea N-H protons are generally more acidic than those of ureas, making them stronger hydrogen bond donors. This difference can lead to significant variations in biological activity. nih.gov In some cases, the urea analog may be inactive or significantly less potent, highlighting the essential role of the sulfur atom and the specific hydrogen bond geometry it promotes. nih.gov
Potential Advanced Applications of N Cyclopropyl N 3 Ethylphenyl Thiourea in Non Clinical Fields
N-Cyclopropyl-N-(3-ethylphenyl)thiourea in Analytical Chemistry
The core thiourea (B124793) group, >N-C(=S)-N<, is a powerful coordinating motif, making its derivatives highly valuable in analytical chemistry.
The sulfur and nitrogen atoms of the thiourea group in this compound can act as soft and hard donor sites, respectively, enabling it to act as an efficient chelating agent for a variety of metal ions. acs.orgorientjchem.org Thiourea derivatives have demonstrated a strong affinity for heavy and transition metal ions, forming stable complexes. acs.orggoogle.comrsc.org This property is crucial for developing methods to detect and remove toxic metal ion contaminants. acs.org Theoretical and experimental studies have shown that aryl- and aroyl-disubstituted thioureas exhibit a high affinity for cations like mercury (Hg²⁺), cadmium (Cd²⁺), and lead (Pb²⁺), with a particular chemoselectivity for Hg²⁺. acs.org
The formation of these metal-ligand complexes can be exploited for the selective extraction and preconcentration of trace metals from environmental or industrial samples. researchgate.net The coordination ability of thioureas makes them suitable for applications such as ion-selective electrodes or as reagents in spectrophotometric analysis. acs.organalis.com.my The specific substituents on the nitrogen atoms—in this case, cyclopropyl (B3062369) and 3-ethylphenyl—can modulate the electronic properties and steric environment of the donor atoms, potentially fine-tuning the selectivity towards specific metal ions.
Table 1: Examples of Metal Ions Complexed by Thiourea Derivatives This table illustrates the general capability of the thiourea functional group to coordinate with various metals, suggesting potential targets for this compound.
| Metal Ion | Type of Thiourea Derivative | Application/Finding | Reference |
|---|---|---|---|
| Hg(II) | Aryl- and Aroyl-disubstituted | High affinity and selectivity observed in theoretical studies. | acs.org |
| Hg(II), Ag(I) | Ethyl thiourea derivatives | Effective for naked-eye sensing. | orientjchem.org |
| Pt(II), Pd(II) | N-acyl-N,N′-(disubstituted) thioureas | Formation of stable square planar complexes. | nih.gov |
| Rh(III) | N-alkyl-N′-acylthioureas | Used for HPLC determination of the metal ion. | researchgate.net |
| Cu(I), Cu(II), Ni(II), Zn(II) | N,N′-substituted thioureas | Formation of various coordination complexes. | rsc.org |
| Au(I), Ag(I), Cu(I) | N-substituted thioureas | Formation of coinage metal complexes. | google.com |
Building on its role as a complexing agent, this compound holds potential for use in chromatographic techniques. Research has shown that N-alkyl-N′-acylthioureas can serve as ligands for the reversed-phase high-performance liquid chromatography (HPLC) determination of trace amounts of platinum group metals like Pt(II), Pd(II), and Rh(III). researchgate.net In such applications, the thiourea derivative acts as a pre-column derivatizing agent. It selectively reacts with the target metal ions in a sample to form stable, hydrophobic complexes. These complexes exhibit enhanced retention on a nonpolar stationary phase (like C18) and can be detected with high sensitivity, for example, by UV-Vis spectrophotometry or mass spectrometry. This approach allows for the separation and quantification of metal ions that are otherwise difficult to analyze directly by HPLC.
This compound in Materials Science
The incorporation of thiourea moieties into larger molecular architectures or materials can impart unique functionalities.
This compound could be integrated into polymer structures to create functional materials. This can be achieved by anchoring the thiourea molecule to a polymer support, such as polystyrene or polyethylene (B3416737) glycol (PEG). researchgate.net Such polymer-supported thioureas have been developed for use as recyclable catalysts. researchgate.net Additionally, thiourea derivatives can be components in the synthesis of new polymers. analis.com.my For instance, thiourea-based redox initiator systems are employed in the polymerization of materials used in dental composites. mdpi.com Thiourea can also participate in the controlled ring-opening polymerization of N-carboxyanhydrides to form polypeptides, where it acts as a hydrogen-bonding organocatalyst. mdpi.com The unique structure of this compound could be leveraged to create polymers with specific metal-binding or catalytic properties.
The ability of thioureas to bind selectively with ions through interactions that result in a measurable signal is the foundation for their use in chemical sensors. orientjchem.orgmdpi.comnih.gov Thiourea derivatives have been successfully used as fluorescent and colorimetric sensors for detecting both cations (like heavy metals) and various anions. nih.govmdpi.com
The mechanism typically involves a host-guest interaction where the thiourea acts as the host. analis.com.my Binding of the target analyte (guest) to the thiourea's N-H and C=S groups, often through hydrogen bonding or direct coordination, causes a change in the electronic structure of the molecule. analis.com.mymdpi.com If a chromophore (a light-absorbing group) or a fluorophore is part of the molecule, this binding event can lead to a distinct change in color or fluorescence, which can be detected visually or with a spectrometer. nih.govmdpi.com For example, a nitrophenyl thiourea-modified polymer was developed as a colorimetric sensor that changes from colorless to yellow upon binding with sulfate, fluoride, and acetate (B1210297) anions. mdpi.com Given its structure, this compound could be similarly functionalized or used directly in sensor arrays for environmental monitoring or industrial process control.
Table 2: Examples of Thiourea-Based Chemical Sensors This table showcases the diversity of analytes detectable by thiourea-based sensors, indicating the potential of this compound in this field.
| Sensor Type | Thiourea Derivative Type | Analyte(s) Detected | Detection Principle | Reference |
|---|---|---|---|---|
| Colorimetric | Nitrophenyl thiourea-modified polyethylenimine | SO₄²⁻, F⁻, AcO⁻ | Color change (colorless to yellow) upon anion binding. | mdpi.com |
| Fluorescent | Unsymmetrical thiourea derivatives | Hg²⁺ | Change in fluorescence upon metal ion complexation. | nih.gov |
| Naked-Eye | Ethyl thiourea derivatives | Hg²⁺, Ag⁺ | Visible color change. | orientjchem.org |
| Electrochemical | Unspecified Thiourea | Thiourea (self-detection) | Electrocatalytic oxidation on a modified electrode. | mdpi.com |
| Potentiometric | N-acyl thioureas | Heavy metals | Change in electrode potential upon complexation. | mdpi.com |
This compound as a Catalyst or Ligand in Organic Synthesis
Thiourea derivatives are highly versatile in organic synthesis, functioning either as metal-free organocatalysts or as ligands that modify the behavior of metal catalysts. mdpi.com
As an organocatalyst, the primary role of a thiourea like this compound is to act as a hydrogen-bond donor. acs.orglibretexts.org The two N-H protons can form hydrogen bonds with an electrophilic substrate, activating it towards nucleophilic attack. This mode of catalysis is effective for a wide range of reactions, including Michael additions, Strecker syntheses, and Mannich reactions. libretexts.org Some thiourea derivatives can also act as bifunctional catalysts, where the thiourea moiety activates the electrophile while another basic group on the catalyst (e.g., an amino group) activates the nucleophile. acs.orglibretexts.org
Alternatively, the strong coordinating ability of the sulfur atom makes this compound an excellent candidate for a ligand in transition metal catalysis. nih.gov Thiones are effective ligands for a wide array of metal complexes investigated for their catalytic properties. nih.gov By coordinating to a metal center (e.g., Palladium, Ruthenium, Iridium, Gold, Silver), the thiourea ligand can modulate the metal's electronic and steric properties, thereby influencing the catalytic activity, selectivity, and stability of the resulting complex. nih.govrsc.org These metal complexes are used in various organic transformations, and the specific nature of the thiourea ligand is key to their success. nih.govnih.gov
Table 3: Organic Reactions Catalyzed by Thiourea Derivatives This table lists reactions where thiourea derivatives have been successfully used as catalysts or ligands, suggesting potential synthetic applications for this compound.
| Reaction Type | Role of Thiourea | Example | Reference |
|---|---|---|---|
| Michael Addition | Bifunctional Organocatalyst | Addition of 1,3-dicarbonyl compounds to nitroolefins. | libretexts.org |
| Strecker Synthesis | H-bond Donor Organocatalyst | Asymmetric addition of HCN to imines. | libretexts.org |
| Mannich Reaction | H-bond Donor Organocatalyst | Asymmetric addition of silyl (B83357) ketene (B1206846) acetals to aldimines. | libretexts.org |
| Hydrophosphonylation | H-bond Donor Organocatalyst | Enantioselective hydrophosphonylation of N-benzyl imines. | libretexts.org |
| Benzothiazole Synthesis | Bifunctional Organocatalyst | One-pot reaction of aldehydes and 2-amino thiophenols. | acs.org |
| Dearomatization | H-bond Donor Organocatalyst | Enantioselective dearomatization of diazaheterocycles. | acs.org |
Organocatalytic Applications of this compound
There is no available research literature detailing the use of this compound as an organocatalyst. The potential of thiourea derivatives in organocatalysis often stems from their ability to act as hydrogen bond donors, activating electrophiles. The presence of the N-cyclopropyl and N'-(3-ethylphenyl) groups would modulate the electronic and steric properties of the thiourea moiety, but without experimental data, its efficacy and stereoselectivity in organocatalytic reactions remain undetermined.
Ligand Design for Metal-Catalyzed Reactions with this compound
There are no published studies on the use of this compound as a ligand in metal-catalyzed reactions. Thiourea derivatives can coordinate to metal centers through the sulfur atom, and sometimes through the nitrogen atoms, making them potential ligands for various catalytic transformations. The specific electronic and steric influence of the cyclopropyl and 3-ethylphenyl substituents on the coordination properties and the subsequent catalytic activity of any potential metal complexes are yet to be explored and documented.
Future Perspectives and Unexplored Research Avenues for N Cyclopropyl N 3 Ethylphenyl Thiourea
Integration of Artificial Intelligence and Machine Learning in N-Cyclopropyl-N-(3-ethylphenyl)thiourea Research
The confluence of artificial intelligence (AI) and chemistry offers a paradigm shift in molecular discovery and design, enabling faster and more accurate predictions of molecular properties and reaction outcomes. uminho.ptcore.ac.uk
Artificial intelligence, and specifically machine learning (ML), has become a powerful asset for predicting the biological activity of chemical compounds, thereby accelerating the initial phases of drug discovery. uminho.ptresearchgate.net For This compound , AI models can be leveraged to forecast its potential therapeutic applications. By constructing a virtual library of structurally related analogues, quantitative structure-activity relationship (QSAR) models can be trained to correlate specific molecular features with biological outcomes. nih.gov These computational approaches can screen for a multitude of activities, including potential efficacy as an anticancer, antimicrobial, or enzyme-inhibiting agent, by learning from vast datasets of known active molecules. researchgate.netnih.gov
ML models, ranging from random forests to deep neural networks, can analyze molecular descriptors to predict interactions with specific biological targets. uminho.pt For instance, models trained on known kinase or carbonic anhydrase inhibitors could predict the inhibitory potential of This compound and its derivatives. nih.govnih.gov This in silico screening process saves significant time and resources by prioritizing the synthesis of compounds with the highest probability of success and suggesting potential mechanisms of action before extensive lab work is undertaken.
Beyond prediction, machine learning is increasingly used to optimize and accelerate chemical synthesis. acs.org The synthesis of a library of This compound derivatives, essential for structure-activity relationship (SAR) studies, can be significantly streamlined using ML algorithms. These models can analyze data from previous reactions to predict the reaction conditions—such as temperature, solvent, catalyst, and reaction time—that will maximize product yield and purity. This approach can be applied to one-pot multicomponent reactions, which are efficient but often complex to optimize. researchgate.net By predicting optimal conditions, ML reduces the number of experiments needed, minimizes waste, and accelerates the discovery of derivatives with improved properties. acs.org
Exploration of Novel Biological Targets and Pathophysiological Pathways for this compound
The thiourea (B124793) scaffold is a "privileged structure" in medicinal chemistry, known to interact with a diverse array of biological targets. mdpi.comrsc.org While the specific targets of This compound are unknown, the activities of related compounds provide a rational basis for future investigation. Research has demonstrated that various N-aryl thiourea derivatives exhibit potent anticancer, antiviral, and antimicrobial activities, and act as specific enzyme inhibitors or receptor agonists. nih.govnih.govnih.gov
A primary avenue of research should involve screening This compound against a panel of targets known to be modulated by other thiourea compounds. For example, some N,N'-disubstituted thioureas have shown inhibitory activity against nitric oxide synthase (nNOS and iNOS) and carbonic anhydrase isozymes, which are implicated in neurological disorders and cancer, respectively. nih.govrsc.orgnih.gov Others have been identified as agonists for Toll-like receptors (TLR1/2), suggesting a potential role in cancer immunotherapy. nih.govacs.org The exploration of these and other pathways could reveal novel therapeutic applications for this specific molecule.
| Target Class | Specific Target Example | Observed Effect in Analogues | Potential Therapeutic Area | Reference |
|---|---|---|---|---|
| Enzyme | Carbonic Anhydrase (CA) I, II, IX, XII | Inhibition | Anticancer, Diuretic | nih.govnih.gov |
| Enzyme | Nitric Oxide Synthase (nNOS, iNOS) | Inhibition | Anti-inflammatory, Neuroprotection | rsc.org |
| Enzyme | Urease | Inhibition | Antibacterial (e.g., against H. pylori) | mdpi.comnih.gov |
| Enzyme | DNA Gyrase / Topoisomerase IV | Inhibition | Antibacterial | nih.gov |
| Receptor | Toll-Like Receptor 1/2 (TLR1/2) | Agonism | Immunotherapy, Vaccine Adjuvant | nih.govacs.org |
| General | Various (e.g., Tubulin, Kinases) | Cytotoxicity / Apoptosis Induction | Anticancer | nih.gov |
Development of Advanced Synthetic Routes and Sustainable Production for this compound Derivatives
While the classical synthesis of thioureas from isothiocyanates and amines is well-established, future research should focus on developing more advanced, efficient, and sustainable methods for producing This compound and its derivatives. mdpi.com Modern synthetic chemistry emphasizes green principles, such as reducing waste, avoiding hazardous reagents, and minimizing energy consumption.
Promising methodologies include the use of water as a solvent, potentially powered by solar energy, which represents a significant improvement in environmental friendliness over traditional organic solvents. researchgate.net The application of reusable, heterogeneous catalysts can simplify product purification and reduce chemical waste. acs.org Furthermore, continuous-flow synthesis offers enhanced control over reaction parameters, leading to better yields and safety, particularly for large-scale production. acs.org These advanced routes would not only make the synthesis more economical and environmentally benign but also facilitate the rapid generation of a diverse library of derivatives for biological screening.
| Methodology | Key Features | Potential Application | Reference |
|---|---|---|---|
| Green Synthesis in Water | Uses water as a solvent, can utilize solar energy, avoids toxic catalysts. | Environmentally benign lab-scale synthesis. | researchgate.net |
| Heterogeneous Catalysis | Employs solid, reusable catalysts (e.g., ZnO/Al2O3) for easy separation. | Clean production with simplified workup. | acs.org |
| One-Pot Multicomponent Reactions | Combines multiple synthetic steps into a single operation, improving efficiency. | Rapid library synthesis for SAR studies. | researchgate.net |
| Hydrothermal Synthesis | Uses high-temperature water in a sealed vessel to drive reactions. | Synthesis of novel crystalline forms or composites. | acs.orgmdpi.com |
| Continuous-Flow Synthesis | Offers precise control, enhanced safety, and suitability for scaling up. | Industrial-scale, efficient, and safe production. | acs.org |
Addressing Existing Gaps in the Understanding of this compound Mechanisms and Applications
The most significant gap in the current body of knowledge is the near-complete absence of published data on This compound . A systematic research program is required to build a foundational understanding of this compound. The initial step must be its definitive synthesis and thorough physicochemical and spectroscopic characterization.
Following this, a crucial area of investigation is its metabolic fate and potential chemical reactivity. Studies on structurally related N-(ortho-cyclopropylphenyl)-N'-aryl thioureas have shown they can undergo acid-catalyzed cyclization, which suggests that This compound might also be susceptible to specific chemical transformations under physiological conditions. rsc.org Understanding such potential biotransformations is essential for interpreting its biological activity and mechanism of action.
A comprehensive biological screening, guided by the AI predictions and knowledge of related compounds, is necessary to identify its primary biological effects. Once a promising activity is discovered, detailed mechanistic studies should be initiated to elucidate how the molecule interacts with its target at a molecular level. This will involve establishing a clear structure-activity relationship (SAR) by synthesizing and testing a focused library of analogues. This systematic approach will close the existing knowledge gap and fully characterize the scientific and therapeutic potential of This compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
